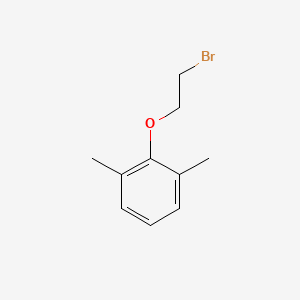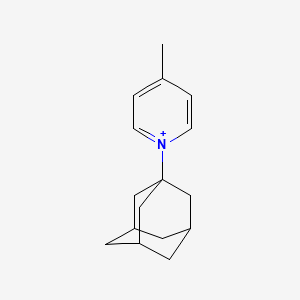
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene
Übersicht
Beschreibung
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, also known as 2-Bromo-1,3-dimethoxybenzene, is an organobromine compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of approximately 150°C and a melting point of -20°C. The compound has been used in the synthesis of a variety of compounds, including steroids, amines, and other aromatic compounds. It has also been used as a reagent for the synthesis of organic compounds and in the determination of the structure of organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene and similar compounds are pivotal in the synthesis of various organic compounds. They are often used as intermediates in the preparation of anti-inflammatory agents and other pharmaceuticals. For example, Xu and He (2010) describe the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in non-steroidal anti-inflammatory drugs (Wei-Ming Xu & Hong-Qiang He, 2010). Tani et al. (1992) discuss the bromination of ethyl methoxyindole-2-carboxylates, showing the reactivity of compounds similar to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene in organic synthesis (Masanobu Tani et al., 1992).
Photodynamic Therapy and Cancer Treatment
Compounds structurally related to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene have been explored in photodynamic therapy, particularly in the treatment of cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups for potential use in photodynamic cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Chemical Synthesis Processes
The use of bromo-ethoxy derivatives in chemical synthesis is notable for its versatility and efficiency. For instance, Nocquet‐Thibault et al. (2013) utilized these derivatives for the ethoxybromination of enamides, demonstrating their broad application in chemical transformations (S. Nocquet‐Thibault et al., 2013).
Industrial Processes and Manufacturing
In the industrial sector, similar bromo-ethoxy compounds are key intermediates in manufacturing therapeutic agents. Zhang et al. (2022) discuss the scale-up of a key intermediate for the synthesis of SGLT2 inhibitors, showcasing the role of these compounds in large-scale pharmaceutical production (Yi Zhang et al., 2022).
Gas Chromatography Applications
Jiang Qin (2005) provides insights into the use of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene in gas chromatography, highlighting its utility in the separation and determination of position isomers (Jiang Qin, 2005).
Wirkmechanismus
Target of Action
It’s worth noting that bromoethoxy compounds have been used in the synthesis of various pharmaceuticals and crown ethers .
Mode of Action
Bromoethoxy compounds are often used as intermediates in chemical synthesis . They can participate in various reactions such as Williamson ether synthesis , providing a versatile platform for the creation of a wide range of compounds.
Biochemical Pathways
Bromoethoxy compounds have been used in the synthesis of various pharmaceuticals and crown ethers, suggesting they may interact with a variety of biochemical pathways depending on the final compound synthesized .
Result of Action
Bromoethoxy compounds have been used in the synthesis of various pharmaceuticals and crown ethers , suggesting that the effects of this compound could vary widely depending on the final compound synthesized and its specific biological targets.
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKAVXYLXIUCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368721 | |
| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
CAS RN |
37136-92-8 | |
| Record name | 2-(2-Bromoethoxy)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)


![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/structure/B1333502.png)
![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)





